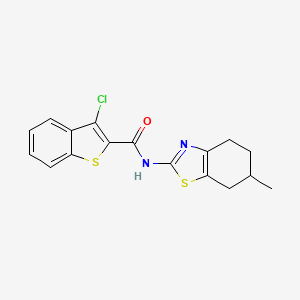![molecular formula C24H22N2O3S2 B2522603 N-(3-(ベンゾ[d]チアゾール-2-イル)フェニル)-4-トシルブタンアミド CAS No. 941967-33-5](/img/structure/B2522603.png)
N-(3-(ベンゾ[d]チアゾール-2-イル)フェニル)-4-トシルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer properties .
科学的研究の応用
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Biology: The compound exhibits significant anti-inflammatory and anti-tubercular activities, making it a potential candidate for drug development
Medicine: Due to its biological activities, it is being studied for its potential therapeutic applications in treating diseases like tuberculosis and inflammation
Industry: The compound is used in the development of new materials and chemical processes
作用機序
Target of Action
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide has been found to have potent activity against Mycobacterium tuberculosis . It has also been reported to have significant anti-inflammatory properties, with a particular affinity for cyclooxygenase-1 (COX-1) .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. In the case of Mycobacterium tuberculosis, it inhibits the growth of the bacteria . As an anti-inflammatory agent, it inhibits the COX-1 enzyme, which is involved in the production of prostaglandins, substances that promote inflammation, pain, and fever .
Biochemical Pathways
The compound affects several biochemical pathways. In terms of its anti-inflammatory activity, it inhibits the COX-1 enzyme, thereby reducing the production of prostaglandins and mitigating inflammation .
Pharmacokinetics
Its potent activity against mycobacterium tuberculosis and as an anti-inflammatory agent suggests that it has good bioavailability .
Result of Action
The compound’s action results in the inhibition of Mycobacterium tuberculosis growth, making it a potential candidate for the treatment of tuberculosis . Its anti-inflammatory activity, demonstrated by its inhibition of the COX-1 enzyme, suggests it could be used to alleviate symptoms of inflammation .
生化学分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .
Cellular Effects
Some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They have also been found to decrease the activity of certain cytokines, such as IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
It is known that benzothiazole derivatives can undergo various reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . Some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide in laboratory settings are not well-documented. Benzothiazole derivatives have been found to have in vitro and in vivo activity against M. tuberculosis .
Dosage Effects in Animal Models
Some benzothiazole derivatives have been found to have antidepressant-like effects in mice at a dose of 40 mg/kg .
Metabolic Pathways
Benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Transport and Distribution
Some benzothiazole derivatives have been used as fluorescent probes for imaging both exogenous and endogenous ions in cells .
Subcellular Localization
Some benzothiazole derivatives have been used as fluorescent probes for imaging both exogenous and endogenous ions in cells .
準備方法
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of 2-amino benzothiazole with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride . The reaction conditions often involve the use of solvents like ethanol or water and are carried out at elevated temperatures (50-60°C) for a few hours .
化学反応の分析
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule. .
類似化合物との比較
N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides These compounds share similar structural features but differ in their substituents and biological activities . The unique combination of the benzo[d]thiazol-2-yl and tosylbutanamide moieties in N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-11-13-20(14-12-17)31(28,29)15-5-10-23(27)25-19-7-4-6-18(16-19)24-26-21-8-2-3-9-22(21)30-24/h2-4,6-9,11-14,16H,5,10,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJYPNMLQAJNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)


![2-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2522523.png)


![3-[4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)


![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)


